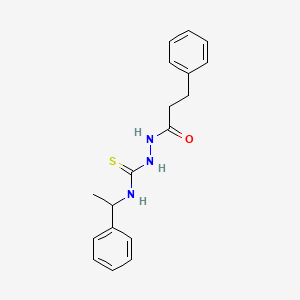

N-(1-苯乙基)-2-(3-苯丙酰)肼基碳硫酰胺

描述

The compound "N-(1-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide" is a part of a broader class of compounds known as hydrazinecarbothioamides. These compounds have been extensively studied for their diverse chemical properties and potential applications in various fields, excluding drug use and dosage information as per the guidelines provided.

Synthesis Analysis

The synthesis of hydrazinecarbothioamides typically involves the reaction between phenylhydrazine and isothiocyanates. This process can be carried out through different methods, including stirring at room temperature, microwave irradiation, or mechanochemical grinding, with quantitative yields often obtained for the latter technique (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated through various techniques such as single crystal X-ray diffraction. These analyses reveal that the compounds can exist in different tautomeric forms and exhibit specific bonding patterns, including hydrogen bonding interactions that stabilize the crystal structure (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides react with various reagents to form a wide range of products, including heterocyclic rings. These reactions are influenced by factors such as temperature and the nature of the starting materials. The products obtained from these reactions have been characterized using techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as their solubility, melting points, and crystal structures, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications (Hakimi et al., 2010).

Chemical Properties Analysis

Hydrazinecarbothioamides exhibit a range of chemical properties, including antioxidant activity and the ability to act as ligands in the formation of coordination compounds with various metals. These properties are evaluated using assays such as the DPPH method for antioxidant activity and spectroscopic techniques for studying metal complexes (Barbuceanu et al., 2014).

科学研究应用

铁检测的荧光探测

N-苯基-2-(2-羟基萘-1-基亚甲基)肼基碳硫酰胺作为荧光传感器在水溶液中检测Fe(III)时表现出巨大的潜力。此应用对于监测铁水平至关重要的环境和生物学研究而言至关重要。该传感器表现出浓度依赖性荧光增强,使其成为在各种环境中定量测量铁的宝贵工具(Casanueva Marenco 等人,2012 年)。

DNA结合和抗菌活性

通过与肼基碳硫酰胺衍生物反应,研究了与噻唑或formazan部分相连的N-苯基吗啉衍生物,揭示了它们通过嵌入模式与SS-DNA结合的能力。这些化合物表现出抗菌和抗癌活性,突出了它们在治疗应用和药物开发中的潜力(Farghaly 等人,2020 年)。

抑制癌细胞生长

通过肼基碳硫酰胺与铜和镍反应形成的配位化合物已被发现可以抑制骨髓性人类白血病HL-60癌细胞的生长和繁殖。这为基于肼基碳硫酰胺的结构框架开发新的化疗药物提出了一个有希望的途径(Pakhontsu 等人,2014 年)。

抗惊厥特性

由肼基碳硫酰胺合成的苯并咪唑衍生物在各种模型中显示出有效的抗惊厥结果。这一发现为创造更安全、更有效的抗惊厥药物开辟了新途径,满足了癫痫和其他癫痫发作患者的需求(Bhrigu 等人,2012 年)。

属性

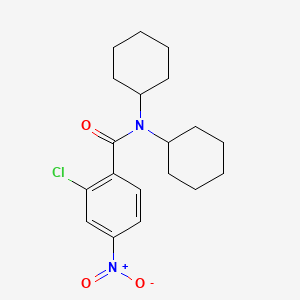

IUPAC Name |

1-(1-phenylethyl)-3-(3-phenylpropanoylamino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-14(16-10-6-3-7-11-16)19-18(23)21-20-17(22)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDLXRKTELKTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)

![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)

![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)

![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)

![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)

![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)

![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)